2-Methyl-2H-indazol-5-ol

Beschreibung

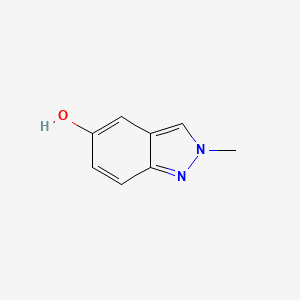

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORIZMDSXJNMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2h Indazol 5 Ol and Analogous 2h Indazoles

Regioselective Synthesis of 2-Alkyl-2H-indazoles

The selective introduction of an alkyl group at the N2 position of the indazole ring is a common synthetic challenge. nih.gov Various strategies have been developed to overcome the inherent tendency to form mixtures of N1 and N2 isomers.

Trialkyl Orthoformate-Mediated Alkylation Strategies

A notable method for the regioselective synthesis of 2-alkyl-2H-indazoles employs trialkyl orthoformates. connectjournals.com Specifically, the reaction of various substituted indazoles with trimethyl orthoformate (TMOF) or triethyl orthoformate in the presence of sulfuric acid has been shown to produce 2-alkyl-2H-indazoles with high regioselectivity. connectjournals.compreprints.org For instance, 2-Methyl-2H-indazol-5-ol was synthesized in a 43.7% yield using this method. connectjournals.com Similarly, 2-ethyl-2H-indazol-5-ol was obtained in a 63.1% yield. connectjournals.com This approach offers a direct route to N2-alkylation, avoiding the formation of significant amounts of the N1-isomer. connectjournals.com Other alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) have also been used for efficient and regioselective synthesis of 2-methyl-2H-indazoles. nih.gov

Table 1: Synthesis of 2-Alkyl-2H-indazol-5-ol using Trialkyl Orthoformates connectjournals.com

| Compound | Alkylating Reagent | Yield |

|---|---|---|

| This compound | Trimethyl orthoformate | 43.7% |

Mechanistic Insights into N2-Regioselectivity

The high N2-regioselectivity observed in trialkyl orthoformate-mediated alkylations is attributed to a thermodynamically controlled process followed by an intramolecular rearrangement. connectjournals.com The proposed mechanism suggests that the reaction proceeds through the formation of a 1-(dialkoxymethyl)-1H-indazole intermediate. connectjournals.com This intermediate then undergoes a rearrangement to yield the more stable 2-alkyl-2H-indazole product. connectjournals.com

Influence of Substituents on Regioselective Alkylation

The position and electronic nature of substituents on the indazole ring significantly influence the outcome of N-alkylation. beilstein-journals.orgnih.gov Studies have shown that both steric and electronic effects play a crucial role in determining the N1/N2 regioisomeric distribution. nih.gov For example, indazoles with electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position exhibit excellent N2-regioselectivity (≥96%). beilstein-journals.orgnih.gov

Conversely, conditions can be tailored to favor N1-alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with alkyl bromides tends to produce the N1-substituted indazole as the major product. nih.gov Density functional theory (DFT) calculations suggest that in these cases, chelation between the N2 nitrogen, an oxygen atom from a C3-substituent, and the sodium cation can direct the alkylation to the N1 position. nih.govbeilstein-journals.org The choice of base, solvent, and alkylating agent are all critical factors that can be varied to control the regioselectivity of the reaction. beilstein-journals.org

Catalyst-Based Synthetic Approaches to 2H-Indazoles

Catalysis offers powerful and versatile tools for constructing the 2H-indazole scaffold, often with high efficiency and under mild conditions. researchgate.netbenthamdirect.com

Transition Metal Catalysis for 2H-Indazole Formation

Transition metals, particularly palladium, rhodium, and copper, are widely used to catalyze the synthesis of indazole derivatives. researchgate.netresearchgate.net These methods often involve C-H activation and annulation sequences. researchgate.netnih.gov

Palladium: Palladium catalysts are effective for the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Rhodium: Rhodium(III) catalysts have been used in the [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides to form 3-acyl-2H-indazoles. nih.gov Another Rh(III)-catalyzed method involves the annulation of azobenzenes with vinylene carbonate. researchgate.net

Copper: Copper(I) oxide nanoparticles have been utilized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org This method is noted for its use of a green solvent, polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org

These transition metal-catalyzed reactions provide pathways to functionalized indazoles that are often difficult to access through traditional methods. researchgate.net

Organocatalytic Methods in 2H-Indazole Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of 2H-indazoles. benthamdirect.com These methods often offer advantages in terms of cost, toxicity, and environmental impact.

One approach involves a reductive cyclization of ortho-imino-nitrobenzene substrates, promoted by an organophosphorus reagent like phospholene oxide in the presence of silane (B1218182) reductants. scispace.comresearchgate.net This one-pot strategy starts from functionalized 2-nitrobenzaldehydes and primary amines and delivers a variety of substituted 2H-indazoles in good yields. scispace.com

Another organocatalytic method uses trifluoromethanesulfonic acid (TfOH) to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, achieving N2/N1 ratios of up to 100/0. rsc.org Additionally, visible-light-promoted organophotoredox catalysis has been developed for the direct C-H amination of 2H-indazoles, demonstrating a metal-free method for further functionalization. acs.orgnih.gov

Acid/Base Catalyzed Routes to 2H-Indazole Derivatives

The synthesis of 2H-indazole derivatives can be effectively achieved through acid or base catalysis. benthamdirect.com The Davis-Beirut reaction, for instance, provides an efficient pathway to 2H-indazoles and their indazolone derivatives from o-nitrosobenzaldehydes and primary amines, proceeding rapidly under either acidic or basic conditions. nih.gov Theoretical and experimental studies support a mechanism involving an o-nitrosobenzylidine imine as a key intermediate, which then undergoes a concerted N,N-bond forming heterocyclization. nih.gov

Palladium-catalyzed syntheses of 2-aryl-substituted 2H-indazoles have also been developed using a base, such as Cs2CO3, to facilitate the reaction between 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Cycloaddition and Annulation Reactions for 2H-Indazole Ring Construction

Cycloaddition and annulation reactions represent powerful strategies for constructing the core 2H-indazole ring system. organic-chemistry.orgacs.org These methods involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. Transition-metal-catalyzed C–H activation followed by an annulation sequence has emerged as a particularly effective tool for creating functionalized indazole derivatives. researchgate.net

A highly efficient and rapid method for synthesizing 2H-indazoles is the [3+2] dipolar cycloaddition of arynes with sydnones. acs.orgnih.govnih.gov This approach is notable for its mild reaction conditions, high yields, and excellent selectivity, producing 2H-indazoles with no contamination from the 1H-isomers. nih.govnih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then spontaneously extrudes a molecule of carbon dioxide to yield the stable, planar 2H-indazole ring. nih.gov This method is compatible with a variety of sydnones and aryne precursors, making it a versatile tool for creating diverse indazole libraries. organic-chemistry.orgnih.gov Another example involves the reaction of benzynes with diazo compounds, which initially forms a 3H-indazole that can rearrange to the more stable 1H- or 2H-indazole. orgsyn.org

Intramolecular annulation provides another key route to 2H-indazole scaffolds. Rhodium(III)-catalyzed C–H functionalization followed by intramolecular annulation between azobenzenes and sulfoxonium ylides efficiently forms 3-acyl-(2H)-indazoles. acs.org This type of [4+1] annulation strategy has been expanded to other coupling partners. For example, the reaction of azobenzenes with vinylene carbonate, also under Rh(III) catalysis, can yield (2H)-indazoles through an ortho-alkylation followed by cyclization and decarboxylation. acs.orgresearchgate.net Palladium catalysis can also be used to achieve intramolecular C-N bond formation to construct the indazole ring. gjesr.com

The table below summarizes various synthetic methodologies for 2H-Indazole derivatives.

| Methodology | Key Reagents/Catalysts | Reaction Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Davis-Beirut Reaction | Acid or Base catalyst, o-nitrosobenzaldehyde, primary amine | Condensation/Heterocyclization | Efficient synthesis of 2H-indazoles | nih.gov |

| Aryne Cycloaddition | Sydnones, Aryne precursors (e.g., silylaryl triflates), TBAF | [3+2] Dipolar Cycloaddition | Good to excellent yields, mild conditions, high selectivity for 2H-isomers | organic-chemistry.orgnih.govnih.gov |

| Rh(III)-Catalyzed Annulation | Azobenzenes, Sulfoxonium ylides, [RhCp*Cl2]2 | [4+1] Annulation | Efficient formation of 3-acyl-(2H)-indazoles | acs.orgnih.gov |

| Green Copper-Catalyzed Synthesis | CuO Nanoparticles, 2-bromobenzaldehydes, amines, NaN3, PEG-400 | One-pot, Three-component | Good to excellent yields in a green solvent | acs.org |

Green Chemistry Principles in 2H-Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 2H-indazoles to create more sustainable and environmentally friendly processes. researchgate.netroyalsocietypublishing.org One approach involves the use of heterogeneous nanocatalysts, such as copper oxide (CuO) nanoparticles supported on activated carbon. acs.org This catalyst facilitates the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free conditions. acs.org The use of polyethylene glycol (PEG), a biodegradable and low-toxicity polymer, as a green solvent further enhances the environmental credentials of this method. organic-chemistry.orgacs.org

Another green technique is the use of microwave irradiation, which can significantly shorten reaction times, often leading to improved yields and cleaner reactions compared to conventional heating methods. mdpi.com These strategies align with green chemistry goals by preventing waste, using catalysts instead of stoichiometric reagents, and employing safer solvents and reaction conditions. royalsocietypublishing.org

Structural Characterization and Spectroscopic Elucidation of 2 Methyl 2h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-2H-indazol-5-ol, both proton (¹H) and carbon-13 (¹³C) NMR data have been instrumental in its structural assignment. connectjournals.com

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, displays distinct signals corresponding to each unique proton in the molecule. connectjournals.com A broad singlet observed at 8.97 ppm is attributed to the hydroxyl proton (-OH). The proton at position 3 of the indazole ring appears as a singlet at 7.91 ppm. The proton at position 7 resonates as a doublet at 7.32 ppm with a coupling constant (J) of 9.3 Hz. A multiplet at 6.73 ppm corresponds to the protons at positions 4 and 6. The methyl protons at the N-2 position give a sharp singlet at 3.98 ppm. connectjournals.com

Table 1: ¹H NMR Spectral Data for this compound connectjournals.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.97 | br | - | OH |

| 7.91 | s | - | H-3 |

| 7.32 | d | 9.3 | H-7 |

| 6.73 | m | - | H-4, H-6 |

| 3.98 | s | - | N-CH₃ |

Spectrum recorded in DMSO-d6 at 300 MHz.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the unique carbon environments. connectjournals.com The spectrum, also recorded in DMSO-d6, shows eight distinct signals. The carbon atom attached to the hydroxyl group (C-5) resonates at 151.89 ppm. The quaternary carbon C-7a is observed at 144.89 ppm. The signals for the aromatic carbons C-3, C-4, C-6, and C-7 appear at 122.74, 122.60, 119.91, and 118.28 ppm, respectively. The C-3a carbon is found at 100.10 ppm, and the N-methyl carbon (N-CH₃) resonates at 40.21 ppm. connectjournals.com

Table 2: ¹³C NMR Spectral Data for this compound connectjournals.com

| Chemical Shift (δ) (ppm) | Assignment |

| 151.89 | C-5 |

| 144.89 | C-7a |

| 122.74 | C-3 |

| 122.60 | C-4 |

| 119.91 | C-6 |

| 118.28 | C-7 |

| 100.10 | C-3a |

| 40.21 | N-CH₃ |

Spectrum recorded in DMSO-d6 at 75 MHz.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

ESI-MS analysis of this compound shows a prominent peak at an m/z ratio of 149.1, which corresponds to the protonated molecule [M+H]⁺. connectjournals.com This finding is consistent with the calculated molecular weight of the compound.

To further confirm the elemental composition, HRMS was performed. The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be 149.0708. connectjournals.com This value is in excellent agreement with the calculated mass of 149.0715 for the molecular formula C₈H₉N₂O, providing strong evidence for the assigned structure. connectjournals.com

Table 3: Mass Spectrometry Data for this compound connectjournals.com

| Technique | Ion | Calculated m/z | Found m/z |

| ESI-MS | [M+H]⁺ | 149.0715 | 149.1 |

| HRMS | [M+H]⁺ | 149.0715 | 149.0708 |

Advanced X-ray Crystallography Studies for Solid-State Structure

While extensive NMR and MS data confirm the connectivity and composition of this compound, X-ray crystallography provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although specific X-ray crystallography data for this compound is not detailed in the provided search results, the structural elucidation of similar indazole derivatives by this method is well-documented. acs.orgaustinpublishinggroup.com For instance, X-ray studies on other indazoles have been crucial in confirming tautomeric forms and substitution patterns in the solid state. austinpublishinggroup.comthieme-connect.de The application of this technique to this compound would provide precise spatial arrangement of the atoms, further solidifying the structural data obtained from spectroscopic methods.

Reactivity and Chemical Transformations of 2 Methyl 2h Indazol 5 Ol and 2h Indazole Derivatives

Tautomeric Equilibria in Indazole Systems

Indazole can exist in different tautomeric forms due to the mobility of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.orgresearchgate.net This annular tautomerism is a fundamental aspect of its chemistry, influencing its physical properties and reactivity. beilstein-journals.orgresearchgate.net

The two primary tautomers of indazole are the 1H- and 2H-forms. researchgate.net The 1H-indazole, which has a benzenoid structure, is the predominant and thermodynamically more stable tautomer in the gas phase, in solution, and in the solid state. beilstein-journals.orgthieme-connect.dechemicalbook.commdpi.com The 2H-indazole possesses a quinonoid structure and is consequently less stable. researchgate.netnih.gov

Numerous theoretical and experimental studies have quantified the energy difference between these two forms. Quantum-chemical calculations and spectroscopic data consistently show the 1H-tautomer to be more stable than the 2H-tautomer. chemicalbook.comrsc.orgmdpi.com The energy difference is generally reported to be in the range of 2.3 to 5.3 kcal/mol, depending on the computational method used. chemicalbook.comresearchgate.net For instance, MP2/6-31G** calculations determined the 1H-tautomer to be more stable by 3.6 kcal/mol. rsc.org This stability difference is attributed to the greater aromaticity of the benzenoid system in the 1H-tautomer compared to the less aromatic ortho-quinoid character of the 2H-tautomer. nih.govresearchgate.net

| Property | 1H-Indazole | 2H-Indazole | Reference(s) |

| Structure | Benzenoid | Quinonoid | researchgate.netnih.gov |

| Relative Stability | More stable (predominant form) | Less stable | beilstein-journals.orgchemicalbook.commdpi.com |

| Calculated Energy Difference | - | 3.6 kcal/mol higher | rsc.org |

| Calculated Free Energy Difference | - | 2.3 kcal/mol higher | chemicalbook.com |

| Basicity | Weaker base (pKa ~1.3) | Stronger base (pKa ~2.0) | thieme-connect.de |

| Dipole Moment (Calculated) | 1.60 D | 3.40 D | thieme-connect.de |

This table presents a comparison of the key properties of 1H- and 2H-indazole tautomers based on available research data.

While the unsubstituted 1H-indazole is the more stable form, the presence of substituents on the indazole ring can significantly influence the tautomeric equilibrium. thieme-connect.deresearchgate.net Steric and electronic effects can alter the relative stabilities of the 1H and 2H tautomers. mdpi.com

For example, alkylation reactions on the indazole nitrogen atoms are highly sensitive to steric hindrance from substituents at the C3 and C7 positions. thieme-connect.de The ratio of N1 to N2 alkylation products can be shifted based on the substituent's nature. In unsubstituted indazole, the ratio of 1-alkylation to 2-alkylation is approximately 1:1. However, for 3-phenyl-1H-indazole, this ratio changes to 74:26, whereas for 7-nitro-1H-indazole, it becomes 29:70, indicating a preference for N2 alkylation in the presence of an electron-withdrawing group at C7. thieme-connect.de

Electron-withdrawing groups, such as a nitro group (NO2) or a bromo (Br) atom, can affect the electron density distribution within the ring system. thieme-connect.de The bromine atom's electron-withdrawing character, for instance, can influence the tautomeric balance through inductive effects. Theoretical calculations have shown that for derivatives with a 3-NO2 group, the energy difference between the tautomers decreases, although the 1H form typically remains more stable. researchgate.net

Functionalization of the Indazole Scaffold

The functionalization of the indazole ring is a key strategy for synthesizing new derivatives with diverse applications. This can be achieved through various chemical reactions, including substitution and C-H activation. chim.itrsc.org

Indazoles are heteroaromatic systems that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is dependent on the reaction conditions and the tautomeric form of the starting material. For example, chlorination of 1H-indazole in an acidic medium can non-regioselectively yield 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com

Nucleophilic substitution reactions are also possible, particularly on fused indazole systems. A variety of nucleophiles, including thiolates, alkoxides, and amines, can react with derivatives like oxazino[3,2-b]indazoles to yield 2-substituted 1H-indazolones. acs.org

Direct C-H activation has emerged as a powerful and efficient method for the late-stage functionalization of the indazole scaffold, allowing for increased molecular complexity. rsc.orgbits-pilani.ac.in Transition-metal catalysis, particularly with rhodium (Rh) and palladium (Pd), has been extensively used for this purpose. acs.orgacs.orgmdpi.com

A significant focus has been on the regioselective functionalization of the C3-position of 2H-indazoles. rsc.orgsioc-journal.cn For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org Similarly, palladium-catalyzed strategies have been developed for the C3-functionalization of 2H-indazoles via isocyanide insertion, leading to diverse heterocyclic structures. acs.org These methods are valued for their efficiency and ability to introduce a wide range of functional groups, including aryl, alkyl, and acyl moieties, onto the indazole core. chim.itrsc.org

| Catalyst System | Functionalization Position | Reaction Type | Reference(s) |

| Rh(III) | C3 of 2H-Indazole | Annulation with aldehydes | acs.org |

| Pd(II) | C3 of 2H-Indazole | Isocyanide Insertion | acs.org |

| Rh(III)/Cu(II) | C3 of 2H-Indazole | Annulation with sulfoxonium ylides | mdpi.com |

| Rh(III) | ortho C2' of 2-aryl group | C-H Activation | rsc.org |

| Rh(III) | C7 of 1H-Indazole | Double C-H activation of hydrazones | rsc.orgnih.gov |

This table summarizes selected C-H activation strategies for the functionalization of the indazole scaffold.

Quaternarization Reactions of 2-Alkyl-2H-Indazoles

2-Alkyl-2H-indazoles can undergo quaternarization when treated with alkylating agents, forming indazolium salts. The quaternization of 2-methyl-2H-indazole is reported to be three times faster than that of its 1-methyl-1H-indazole isomer. thieme-connect.de This increased reactivity is a key feature of the 2H-indazole system.

Low yields in some N2-alkylation reactions of indazoles have been attributed to the subsequent quaternarization of the desired 2-alkyl-2H-indazole product. connectjournals.com The driving force for this reaction is the transformation from the less aromatic quinonoid structure of the 2-alkyl-2H-indazole to the more stable benzenoid aromatic system of the resulting 1,2-dialkylindazolium salt. connectjournals.com

Redox Chemistry of 2H-Indazole Systems

The redox behavior of the 2H-indazole core is a critical aspect of its chemistry, influencing its stability, reactivity, and synthesis. The system can undergo both oxidation and reduction reactions, often leading to valuable functionalized derivatives or acting as a key step in the formation of the heterocyclic ring itself. Electrochemical methods, in particular, have emerged as powerful tools for mediating the redox chemistry of 2H-indazoles under mild and controlled conditions.

Oxidative Transformations

The 2H-indazole ring is susceptible to oxidation, which can lead to direct functionalization or ring-opening, depending on the reagents and reaction conditions. Modern electrochemical and photoredox methods have proven particularly effective for achieving selective oxidative transformations.

An imino-λ3-iodane has been utilized to trigger an oxidative ring-opening of 2H-indazoles through the cleavage of a C–N bond. acs.org This metal-free reaction yields unsymmetrical ortho-N-acylsulfonamidated azobenzenes and is believed to proceed through a zwitterionic adduct formed between the 2H-indazole and the iminoiodane. acs.org

Electrochemical techniques offer a green and efficient alternative to traditional chemical oxidants for functionalizing the 2H-indazole scaffold. These methods often proceed via the formation of a radical cation intermediate. For instance, a metal- and oxidant-free electrochemical protocol has been developed for the regioselective C–H selenylation of 2H-indazole derivatives. rsc.orgrsc.org This strategy involves the direct anodic oxidation of a diselenide to form a selenium radical, which then adds to the 2H-indazole. rsc.org Similarly, direct electrochemical C–H phosphorylation at the C3-position has been achieved by reacting 2H-indazoles with trialkyl phosphites. researchgate.net

Further examples of electrochemical oxidative coupling include the reaction with sodium sulfinates to produce 3-sulfonylated 2H-indazoles and with S-hydrogen phosphorothioates to yield phosphorothiolated derivatives. bohrium.comnih.gov These reactions are typically conducted in an undivided cell and avoid the need for transition metals or external oxidants, proceeding through a radical-radical coupling mechanism. bohrium.comnih.gov

| Reaction Type | Coupling Partner | Key Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| Selenylation | Diaryl diselenides | Undivided cell, Carbon electrodes, Metal/oxidant-free | 3-Selenyl-2H-indazoles | Moderate to good | rsc.orgrsc.org |

| Phosphorothiolation | S-hydrogen phosphorothioates | IKA ElectraSyn 2.0, Metal/electrolyte-free | Indazolyl phosphorothioates | 62-91% | bohrium.com |

| Sulfonylation | Sodium sulfinates | Graphite anode, Platinum cathode, Constant current (7 mA) | 3-Sulfonylated 2H-indazoles | Not specified | nih.gov |

| Phosphorylation | Trialkyl phosphites | Undivided cell, Metal/oxidant-free | C3-Phosphorylated 2H-indazoles | Up to 84% | researchgate.net |

Photoredox catalysis using visible light has also enabled the C3-functionalization of 2H-indazoles. These methods are characterized by their mild reaction conditions. Examples include the trifluoromethylation using Eosin Y as a photocatalyst and the carbamoylation using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as the photocatalyst. frontiersin.orgrsc.org The proposed mechanism for carbamoylation involves the photocatalyst mediating the oxidation of the 2H-indazole to a radical cation, which is then attacked by a carbamoyl (B1232498) radical. frontiersin.org

Reductive Transformations

Reduction reactions are fundamental to the synthesis of the 2H-indazole core, most notably through the Cadogan reductive cyclization. escholarship.orgorganic-chemistry.org This reaction typically involves the deoxygenation of an ortho-nitro aromatic precursor, such as an o-nitrobenzylidene amine, using a phosphine (B1218219) reagent like tri-n-butylphosphine. escholarship.orgorganic-chemistry.org The process is a one-pot condensation and reductive cyclization that provides a mild and efficient route to a diverse range of substituted 2H-indazoles. organic-chemistry.org While traditionally thought to proceed via a nitrene intermediate, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides. escholarship.org

2H-Indazole N-oxides are themselves important intermediates that can be isolated. escholarship.org Their deoxygenation represents a key reductive step to access the final 2H-indazole product. This reduction can be achieved with various reagents. While triphenylphosphine (B44618) can effect the deoxygenation, it often requires elevated temperatures and long reaction times. nih.gov Other methods have been explored, though reductions with reagents like indium(III) chloride or samarium(II) iodide have shown limited success. nih.gov A significant finding is that the deoxygenation of these N-oxide intermediates can occur rapidly at room temperature, allowing for a formal Cadogan cyclization under much milder conditions than the classical high-temperature approach. escholarship.org

| Transformation | Precursor | Reagent | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Cyclization | ortho-Imino-nitrobenzene | Tri-n-butylphosphine | i-PrOH, 80°C | organic-chemistry.org |

| Reductive Cyclization | Nitroaromatic compounds | Trialkyl phosphites | >150°C (classical) or 80°C (milder) | escholarship.org |

| Deoxygenation | 2H-Indazole N-oxide | Triphenylphosphine | 100°C, 2 days | nih.gov |

| Deoxygenation | 2H-Indazole N-oxide | Mesyl chloride/Triethylamine | Not specified | nih.gov |

| Deoxygenation | 2H-Indazole N-oxide | Phosphorus-based reagents | Room temperature | escholarship.org |

Theoretical and Computational Chemistry of 2 Methyl 2h Indazol 5 Ol

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic structure of molecules like 2-Methyl-2H-indazol-5-ol. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for studying indazole systems.

Applications of DFT in the study of indazoles include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry). For substituted indazoles, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: DFT is used to compute properties such as dipole moments, molecular electrostatic potential maps (which identify electron-rich and electron-poor regions), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for predicting reactivity.

Tautomeric and Isomeric Stability: DFT calculations have been successfully used to determine the relative stabilities of different indazole isomers. For instance, calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the energy differences between N-substituted indazole derivatives, providing a sound basis for experimental observations. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially when electron correlation effects are significant.

For the indazole family, ab initio methods like Møller-Plesset perturbation theory (MP2) are particularly important. Studies have shown that accurately reproducing the relative stability between 1-methylindazole (B79620) and 2-methylindazole requires the inclusion of electron correlation effects, which are well-handled by methods such as MP2. researchgate.net For the parent indazole molecule, MP2/6-31G** calculations have been instrumental in establishing that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal mol⁻¹). nih.govresearchgate.net This high-level theoretical result is confirmed by experimental evidence. researchgate.net These findings underscore the importance of using sophisticated ab initio methods to obtain reliable energetic data for benzazoles. researchgate.net

Computational Analysis of Tautomeric Stability and Aromaticity

While the methyl group in this compound prevents tautomerization by "locking" the proton-accepting nitrogen, understanding the relative stability of the parent 1H- and 2H-indazole tautomers is crucial for comprehending the underlying electronic structure of the indazole core. The stability is intrinsically linked to the aromaticity of the bicyclic system.

Computational studies have consistently shown the greater stability of the 1H-indazole tautomer over the 2H-indazole. nih.govresearchgate.netresearchgate.net Similarly, calculations comparing the N-methylated isomers find that 1-methylindazole is more stable than 2-methylindazole. researchgate.net The energy differences, while small, are significant and have been quantified using various levels of theory. The loss of aromaticity in certain tautomeric forms, such as hypothetical hydroxy tautomers where the proton is on the exocyclic oxygen, results in them being highly unfavorable. researchgate.net

| Comparison | Method | Energy Difference (ΔE) | More Stable Isomer |

|---|---|---|---|

| 1H-indazole vs. 2H-indazole | MP2/6-31G** | ~15 kJ/mol (~3.6 kcal/mol) | 1H-indazole |

| 1-methylindazole vs. 2-methylindazole | Experimental & Theoretical | ~13.4 kJ/mol (3.2 kcal/mol) | 1-methylindazole |

This table presents data from studies on parent indazole and N-methyl indazole to illustrate the energetic principles governing the indazole core. nih.govresearchgate.netresearchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the calculated molecular structure and the experimental spectrum.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. nih.gov

The GIAO method is typically employed in conjunction with DFT, with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p) often yielding results in excellent agreement with experimental data for indazole derivatives. researchgate.netbohrium.com The process involves first optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus. These absolute values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). This computational approach can be used to unambiguously assign ¹H and ¹³C NMR signals and can be invaluable in distinguishing between isomers. researchgate.netescholarship.org

| Atom Label | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | Data | Data |

| C4 | Data | Data |

| C5-O | Data | Data |

| C6 | Data | Data |

| C7 | Data | Data |

| C3a | Data | Data |

| C7a | Data | Data |

| N2-CH3 | Data | Data |

This table illustrates the typical format used to compare computationally predicted NMR chemical shifts with experimental values for structural validation. Specific data for this compound is not provided.

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed after a geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to understand the nature of its molecular vibrations. mdpi.com

Using DFT (e.g., B3LYP with a 6-311++G(d,p) basis set), the harmonic vibrational frequencies and their corresponding intensities can be calculated. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring deformation modes. The Potential Energy Distribution (PED) analysis is then often used to provide a quantitative assignment of each normal mode to specific internal coordinates. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Data | Data |

| Aromatic C-H stretch | Data | Data |

| N-CH3 stretch | Data | Data |

| C=N stretch | Data | Data |

| Indazole Ring deformation | Data | Data |

This table shows a representative format for the comparison of calculated and experimental vibrational frequencies. Specific data for this compound is not provided.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (represented by shades of blue). The regions of negative potential indicate an excess of electrons and are susceptible to electrophilic attack, while areas with positive potential are electron-deficient and prone to nucleophilic attack.

Based on the structure of this compound, the following characteristics of its MEP map can be anticipated:

Negative Potential Regions: The most significant regions of negative electrostatic potential are expected to be localized around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group. These atoms possess lone pairs of electrons, contributing to a high electron density. The nitrogen atom at position 1 and the oxygen of the hydroxyl group are likely to be the primary sites for electrophilic interactions.

Positive Potential Regions: Conversely, regions of positive potential are anticipated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogen atoms attached to the benzene (B151609) ring. The electron-withdrawing nature of the nitrogen and oxygen atoms creates a partial positive charge on these hydrogen atoms, making them susceptible to nucleophilic attack.

| Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen atoms (indazole ring) | Negative | Prone to electrophilic attack |

| Oxygen atom (hydroxyl group) | Negative | Prone to electrophilic attack |

| Hydrogen atom (hydroxyl group) | Positive | Prone to nucleophilic attack |

| Hydrogen atoms (benzene ring) | Positive | Prone to nucleophilic attack |

Reaction Mechanism Studies and Transition State Analysis

Detailed reaction mechanism studies for this compound are essential for understanding its synthesis and chemical transformations. While specific transition state analyses for this particular molecule are not extensively documented in publicly available literature, general principles of 2H-indazole reactivity can be applied to infer potential reaction pathways.

The synthesis of 2-substituted-2H-indazoles often involves cyclization reactions. For instance, the Cadogan and Davis-Beirut reactions are known methods for the synthesis of 2H-indazoles from appropriately substituted nitroaromatics. These reactions are thought to proceed through nitrene intermediates, although non-nitrene pathways have also been proposed. The study of these reaction mechanisms involves identifying key intermediates, transition states, and the associated energy barriers.

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these complex reaction pathways. By calculating the potential energy surface, researchers can map out the energetic profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states.

For this compound, a hypothetical reaction mechanism study could involve its synthesis via the methylation of 2H-indazol-5-ol. The reaction would likely proceed via a nucleophilic attack of the indazole nitrogen on a methylating agent. Transition state analysis for this reaction would involve locating the geometry of the transition state structure and calculating its energy. This information would provide insights into the reaction kinetics and the factors influencing the regioselectivity of the methylation (i.e., methylation at N-1 versus N-2).

Furthermore, the reactivity of the hydroxyl group at the 5-position could be a subject of mechanistic studies. For example, its etherification or esterification would involve specific transition states that could be analyzed computationally to understand the reaction's feasibility and kinetics.

| Reaction Type | Potential Intermediates | Focus of Transition State Analysis |

| Synthesis (e.g., Cadogan cyclization) | Nitrene or oxygenated intermediates | Geometry and energy of cyclization transition state |

| N-Methylation | - | Geometry and energy of the SN2 transition state |

| O-Alkylation/Acylation | - | Geometry and energy of the addition-elimination transition state |

Advanced Applications and Derivatization Strategies of 2 Methyl 2h Indazol 5 Ol in Chemical Synthesis

Role as a Precursor for Novel Heterocyclic Compounds

2-Methyl-2H-indazol-5-ol is a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The reactivity of the indazole core, coupled with the functional handle of the hydroxyl group, allows for its elaboration into more complex structures through various synthetic methodologies. While direct examples of this compound in multicomponent reactions (MCRs) are not extensively documented, the principles of MCRs highlight its potential. MCRs, which involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants, are a powerful tool for generating molecular diversity. The 2H-indazole scaffold can participate in such reactions, for example, in the synthesis of indazoloquinoxalines from 2-(2H-indazol-2-yl)anilines and aryl methyl ketones. organic-chemistry.org This suggests that derivatives of this compound could be employed in similar one-pot syntheses to create complex, fused heterocyclic systems.

Furthermore, the 2H-indazole moiety can be a component in cycloaddition reactions. For instance, a [3+2] dipolar cycloaddition of arynes and sydnones has been developed for the synthesis of 2H-indazoles, demonstrating the utility of building the indazole ring system en route to more complex targets. beilstein-journals.org The existing this compound core can be functionalized to participate in subsequent cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks. beilstein-journals.orgnih.gov

A notable application of indazole derivatives is in the synthesis of fused heterocyclic systems with potential biological activity. For example, the merging of indazole scaffolds with piperazines and morpholines has been reported to generate novel indazolo-piperazines and indazolo-morpholines. These syntheses often involve key steps like a Smiles rearrangement to form the indazole core, followed by a Michael addition to build the adjoining heterocyclic ring.

Development of 2H-Indazole-Based Ligands in Catalysis

The unique electronic properties of the 2H-indazole scaffold have led to its exploration in the design of novel ligands for catalysis. The ability to tune the steric and electronic environment of a metal center is crucial for controlling catalytic activity and selectivity.

Application in Gold(I) Catalysis

Recently, an indazole phosphine (B1218219) ligand scaffold has been designed and successfully applied in Gold(I) catalysis. nih.gov Gold(I) complexes are powerful catalysts for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The performance of these catalysts is highly dependent on the nature of the ancillary ligand. The developed indazole-based phosphine ligand allows for the fine-tuning of the electronic properties of the gold center. A key feature of this ligand system is the facile introduction of a cationic charge through methylation of the indazole nitrogen, which significantly impacts the catalytic activity. nih.gov

In benchmark reactions such as propargyl amide cyclization and enyne cyclization, marked differences in catalytic activity were observed between the neutral and cationic gold species derived from the indazole phosphine ligand. nih.gov This highlights the potential of using the 2H-indazole framework to modulate the electrophilicity of the gold catalyst, thereby optimizing its performance for specific transformations.

Design of Indazole Phosphine Ligand Scaffolds

The design of the indazole phosphine ligand scaffold involves the direct attachment of a phosphine group to the indazole ring. This arrangement allows for the electronic effects of the indazole moiety to be transmitted to the coordinated metal center. A significant advantage of this design is the ability to introduce a positive charge into the ligand backbone via methylation of the indazole nitrogen that is not directly coordinated to the metal. nih.gov This modification has a profound effect on the σ-donating ability of the phosphine ligand, which in turn influences the catalytic activity of the metal complex. nih.gov The synthesis of these ligands is straightforward, making them accessible for broader applications in catalysis.

| Ligand Modification | Effect on Gold(I) Catalyst | Application |

| Methylation of Indazole Nitrogen | Introduction of a positive charge, increasing the electrophilicity of the gold center. | Enhanced catalytic activity in propargyl amide and enyne cyclizations. nih.gov |

| Neutral Indazole Phosphine | Serves as a less electron-withdrawing ligand compared to its cationic counterpart. | Provides a baseline for comparing the electronic effects of ligand modification. nih.gov |

Strategic Incorporations into Complex Molecular Architectures

The this compound scaffold can be strategically incorporated into larger, more complex molecular architectures to create molecules with specific functions, such as potent biological activity. A prime example of this is the synthesis of fused dihydroindazolo[5,4-a]pyrrolo[3,4-c]carbazole oximes. nih.gov These complex heterocyclic systems have been identified as potent dual inhibitors of TIE-2 and VEGF-R2 receptor tyrosine kinases, which are important targets in cancer therapy. nih.gov

The synthesis of such complex molecules often involves a multi-step sequence where the indazole core is assembled and then elaborated. For example, the synthesis of pyrrolo[3,4-c]carbazoles can be achieved through a domino Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcones. beilstein-journals.orgnih.gov While not starting directly from this compound, these synthetic strategies demonstrate how a pre-formed heterocyclic system can be a key building block in the construction of more intricate structures. A plausible strategy for incorporating this compound into such a complex architecture would involve its conversion to a suitable diene or dienophile for participation in a cycloaddition reaction, or its functionalization to enable annulation reactions that build the additional rings.

The development of these complex molecules underscores the importance of the indazole moiety as a "privileged structure" in medicinal chemistry, providing a rigid scaffold upon which to build molecules with high affinity and selectivity for biological targets.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2H-indazoles is an area of active research, with a significant push towards methods that are both efficient and environmentally sustainable. researchgate.net Traditional synthetic routes often involve harsh conditions, expensive metal catalysts, or toxic reagents. Future research will prioritize the development of "green" chemistry approaches to synthesize 2-Methyl-2H-indazol-5-ol and its derivatives.

Key areas of focus include:

Metal-Free Catalysis: Exploring reactions that avoid heavy or precious metal catalysts is a primary goal. For instance, recent studies have demonstrated the direct C-3-alkoxycarbonylation of 2H-indazoles using organic catalysts and readily available reagents, proceeding via a radical pathway at room temperature. organic-chemistry.org This type of methodology offers a safer and more cost-effective alternative to metal-catalyzed cross-coupling reactions. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods provide a powerful and sustainable alternative to conventional chemical oxidants and reductants. A green electrochemical approach has been shown to enable the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles using inexpensive carbon and nickel foam electrodes, avoiding the need for external oxidants or transition-metal salts. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a resilient and green strategy in organic synthesis. researchgate.net This approach allows for the activation of molecules under mild conditions, often at room temperature, and can be used to forge new bonds with high efficiency and selectivity. ijsdr.org

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water is a critical trend. organic-chemistry.org For example, copper(I) oxide nanoparticles have been used to catalyze the synthesis of 2H-indazole derivatives in PEG, providing an efficient and recyclable catalytic system. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Metal-Free C-H Functionalization | Uses organic catalysts or reagents like TBHP to initiate radical reactions. | Avoids toxic metal waste, reduces cost, often proceeds at room temperature. | organic-chemistry.org |

| Electrosynthesis | Uses electric current to drive reactions; avoids bulk chemical reagents. | High atom economy, mild conditions, enhanced safety. | organic-chemistry.org |

| Heterogeneous Catalysis | Employs solid-supported catalysts (e.g., CuO nanoparticles on activated carbon). | Easy catalyst recovery and reuse, suitable for continuous flow processes. | acs.orgnih.gov |

| One-Pot Multi-Component Reactions | Combines multiple starting materials in a single step to build complex molecules. | Increases efficiency, reduces waste from intermediate purification steps. | organic-chemistry.org |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize novel synthetic routes and gain deeper mechanistic insights, real-time monitoring of chemical reactions is indispensable. Future research will increasingly rely on advanced in situ spectroscopic techniques to track the formation of this compound, identify transient intermediates, and develop robust kinetic models. spectroscopyonline.comacs.org

Emerging trends in this area include:

Fiber-Optic FTIR and Raman Spectroscopy: The use of fiber-optic probes allows for the direct immersion of spectroscopic sensors into a reaction vessel. jascoinc.com This enables continuous data acquisition on the concentration of reactants, products, and intermediates without the need for sample extraction. spectroscopyonline.com Techniques like Attenuated Total Reflection (ATR)-FTIR are particularly powerful for monitoring reactions in solution. acs.org

In Situ Mass Spectrometry (MS): Recent innovations allow for the direct sampling of reaction mixtures into a mass spectrometer. An "in-source reaction" strategy, where a catalyst is immobilized on a probe that integrates the microreactor with the electrospray ionization (ESI) source, enables sub-second resolution for detecting species as they form on the catalyst surface. acs.org

UV-Visible Spectrophotometry: For reactions involving chromophoric species, real-time in situ UV-Vis monitoring can be a simple yet effective tool. This has been demonstrated in optimizing electrochemical processes by tracking the decolorization of dyes, a principle that can be adapted to monitor reactions involving aromatic compounds like indazoles. nih.gov

These techniques provide a wealth of data that can be used to rapidly optimize reaction conditions (temperature, pressure, catalyst loading) and ensure process safety and reproducibility, moving beyond traditional offline analysis methods like GC or LC. spectroscopyonline.com

High-Throughput Screening for New Chemical Transformations

High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions or compounds for a specific property. While traditionally used in drug discovery to screen for biological activity, HTS is increasingly being applied to discover new chemical transformations and optimize reaction conditions.

For the this compound scaffold, HTS can accelerate research by:

Discovering Novel Reactions: By reacting this compound or its precursors with a diverse library of reagents and catalysts in a microplate format, researchers can rapidly identify new C-H functionalization, coupling, or cyclization reactions.

Optimizing Catalytic Systems: HTS can be used to screen vast libraries of ligands, metal precursors, and additives to find the optimal catalyst system for a desired transformation, significantly reducing the time required for methods development.

Mapping Chemical Reactivity: A systematic HTS approach can be used to map the reactivity of the this compound core, identifying how different functional groups on the scaffold influence its reactivity in various transformations. This data is invaluable for planning multi-step syntheses of complex derivatives.

Machine Learning and Artificial Intelligence in 2H-Indazole Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. mdpi.com

For this compound, AI and ML can be applied to:

Predict Biological Activity: ML models, such as Random Forest or Deep Neural Networks (DNNs), can be trained on existing data for indazole derivatives to predict the potential biological activity of novel compounds based on the this compound scaffold. nih.govmdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core that are optimized for specific properties, such as high binding affinity to a biological target and favorable pharmacokinetic profiles. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcome of unknown chemical reactions and to devise optimal synthetic routes for complex molecules. This can help chemists design more efficient pathways to novel this compound derivatives.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models learn the relationship between chemical structure and biological activity to predict the activity of new molecules. | Accelerates the identification of potent derivatives for therapeutic applications. | youtube.com |

| Predictive Modeling for ADMET | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Reduces late-stage failure of drug candidates by prioritizing molecules with good drug-like properties. | researchgate.net |

| Generative Models | Algorithms like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) create novel molecular structures. | Designs new molecules with optimized properties based on the indazole scaffold. | mdpi.com |

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways for a target molecule by working backward from the product. | Assists chemists in designing efficient and novel syntheses for complex derivatives. | mdpi.com |

Exploration of Novel Chemical Space Based on this compound Scaffold

The this compound molecule serves as a foundational scaffold for building a diverse library of new chemical entities. Future research will focus on systematically exploring the "chemical space" around this core structure to discover compounds with novel properties and functions.

Key strategies for this exploration include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the indazole core or its substituents with other chemical groups that have similar steric and electronic properties can lead to compounds with improved activity, selectivity, or pharmacokinetic profiles.

Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse molecules from a common starting material. Applying DOS principles to this compound would involve a series of branching reaction pathways to generate a wide array of complex and diverse derivatives.

Late-Stage Functionalization: Developing reactions that can modify the core scaffold after it has been assembled allows for the rapid creation of analogues for structure-activity relationship (SAR) studies. Research into selective C-H activation of the indazole ring system is particularly valuable in this context. nih.gov The synthesis of novel indazole-fused polycyclic compounds, such as indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones, demonstrates the potential for creating complex molecular architectures from indazole precursors. researchgate.net

By systematically expanding the chemical space around the this compound scaffold, researchers can uncover new lead compounds for drug discovery, develop novel probes for chemical biology, and create new molecules for materials science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-2H-indazol-5-ol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed cyclization or nucleophilic substitution reactions. For example, analogous indazole derivatives are synthesized using PEG-400/DMF as a solvent system, CuI as a catalyst, and nitrogen protection to prevent oxidation . Purification often involves solvent extraction (e.g., ethyl acetate), drying with Na₂SO₄, and recrystallization. Purity is validated via TLC (e.g., Rf = 0.49 in 70:30 EtOAc/hexanes) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming the indazole scaffold and substituents. Key NMR signals include aromatic protons (δ 6.60–8.62 ppm) and methyl groups (δ 3.21–3.74 ppm) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 335.1512) . IR spectroscopy can identify functional groups like -OH or C=N stretches.

Q. How can researchers mitigate low yields during indazole synthesis?

- Methodological Answer : Low yields (e.g., 30% in ) may arise from side reactions or incomplete cyclization. Strategies include optimizing reaction time (12–24 hours), using excess reagents (1.1 equiv), and employing high-purity solvents. Catalytic systems like CuI in PEG-400/DMF improve regioselectivity .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for studying this compound’s reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Experimentally, stability under varying pH, temperature, and light is tested via accelerated degradation studies. For example, analogs in were analyzed for hydrolytic stability using HPLC-MS. SHELX software ( ) can model crystallographic data for structural validation .

Q. How can researchers resolve contradictions in biological activity data for indazole derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or impurities. Triangulate data using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). highlights data triangulation via multiple sources (e.g., NMR, HRMS, in vitro assays) to validate findings .

Q. What strategies enable efficient SAR (Structure-Activity Relationship) studies for this compound analogs?

- Methodological Answer : Systematic substitution at the indazole 2- and 5-positions (e.g., methyl, nitro, or chloro groups) is guided by modular synthesis ( ). For example, 6-chloro-2-methyl-2H-indazol-5-amine ( ) shows how halogenation impacts solubility and bioactivity. Docking studies (e.g., in ) compare binding poses with target proteins .

Q. How can researchers design robust analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Method validation includes linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests. For metabolites, LC-MS/MS with MRM (Multiple Reaction Monitoring) enhances specificity. emphasizes cross-validation via inter-laboratory reproducibility .

Data Contradiction and Validation

Q. Why do different synthetic routes yield conflicting stereochemical outcomes for indazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.